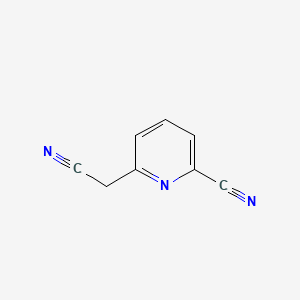

2-Pyridineacetonitrile, 6-cyano-

Description

The compound "2-Pyridineacetonitrile, 6-cyano-" refers to a pyridine derivative with an acetonitrile group (-CH₂CN) at the 2-position and a cyano (-CN) substituent at the 6-position of the pyridine ring. These derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in synthetic chemistry .

Properties

Molecular Formula |

C8H5N3 |

|---|---|

Molecular Weight |

143.15 g/mol |

IUPAC Name |

6-(cyanomethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H5N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4H2 |

InChI Key |

UDFNKHFTNPDTOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Cyanation Using Ammonium Salt and N,N-Dialkylformamide as Cyanide Source

A recent and notable method involves the use of ammonium salts combined with N,N-dialkylformamide as a safe and efficient cyanide source under transition metal catalysis, typically copper salts. This method is designed to overcome the drawbacks of traditional cyanation techniques that use highly toxic cyanide reagents like sodium or potassium cyanide.

- In a reactor, copper salt catalyst, 2-pyridone derivative (substrate), ammonium salt, and N,N-dialkylformamide are combined.

- The reaction is conducted under an oxygen atmosphere at 100-150°C with stirring for 8-36 hours.

- After completion, the reaction mixture is cooled to room temperature.

- Post-reaction treatment involves quenching with saturated sodium thiosulfate solution, extraction with ethyl acetate, concentration under reduced pressure, and purification by column chromatography using a dichloromethane/methanol solvent system (volume ratio 200:1 to 20:1).

$$

\text{2-Pyridone derivative} + \text{Ammonium salt} + \text{N,N-dialkylformamide} \xrightarrow[\text{O}_2]{\text{Cu catalyst, 100-150°C}} \text{6-cyano-pyridin-2-one derivative}

$$

- The substituents (R) on the pyridone ring can vary (hydrogen, halogen, alkyl, alkoxy, cyano, nitro, hydroxyl, acyl, acyloxy groups).

- The method offers mild reaction conditions, high safety due to non-toxic cyanide sources, and high yields.

- Post-reaction handling is straightforward with simple work-up and purification steps.

- Avoids use of highly toxic cyanide salts.

- Uses readily available and inexpensive raw materials.

- High selectivity for the 6-cyano position on the pyridine ring.

- Environmentally friendlier and scalable for industrial applications.

Direct Cyanation of Pyridines Using Potassium Cyanide with Pretreatment

An earlier approach involves the direct cyanation of pyridine derivatives using aqueous potassium cyanide after pretreatment with nitric acid and trifluoroacetic anhydride. This method achieves cyanation at the 2-position of pyridines.

- Pyridine derivatives are pretreated with nitric acid and trifluoroacetic anhydride.

- The pretreated substrates are then reacted with aqueous potassium cyanide.

- The reaction yields 2-cyano derivatives with an average yield of about 52%.

- Moderate yields compared to newer methods.

- Use of toxic potassium cyanide.

- Requires careful handling due to hazardous reagents.

Reference: Thieme Connect publication on preparation of cyanopyridines by direct cyanation (2005).

Reference: ACS Omega, 2020.

Comparative Summary Table of Preparation Methods

| Method | Cyanide Source | Catalyst/Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Transition metal-catalyzed cyanation (Cu salt) | Ammonium salt + N,N-dialkylformamide | Cu catalyst, O2 atmosphere, 100-150°C, 8-36 h | High (exact % not specified, generally high) | Safe cyanide source, mild conditions, high selectivity | Requires long reaction time |

| Direct cyanation with KCN | Potassium cyanide (KCN) | Pretreatment with HNO3 and trifluoroacetic anhydride, aqueous KCN | ~52% | Straightforward, established method | Toxic cyanide, moderate yields |

| Ultrasonic N-cyanoacylation | N-cyanoacetamide derivatives | Ultrasonic irradiation, ethanol, triethylamine catalyst | 82-96% | Faster reaction, higher yields, high purity | More applicable to N-substituted derivatives |

In-Depth Research Findings and Notes

- The transition metal-catalyzed method using ammonium salt and N,N-dialkylformamide represents a significant advancement in green chemistry for cyanation reactions, avoiding hazardous cyanide salts and harsh conditions.

- The copper salt catalyst facilitates the selective C-H activation and cyanation at the 6-position of the pyridine ring.

- The reaction mechanism likely involves generation of a cyano radical or equivalent from the formamide-ammonium salt system under oxidative conditions.

- Post-reaction purification by column chromatography ensures high purity of the 6-cyano-pyridin-2-one derivatives.

- Ultrasonic-assisted methods offer promising alternatives for related pyridone derivatives, reducing reaction time drastically without compromising yield or purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyanomethyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Substituted picolinonitrile derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Pyridineacetonitrile, 6-cyano- is in organic synthesis. It serves as a precursor for synthesizing various functionalized pyridines and heterocycles. For instance, it can undergo nucleophilic substitution reactions to form arylhydrazones and other derivatives.

Case Study: Synthesis of Aryl Derivatives

A study demonstrated that 2-Pyridineacetonitrile can couple with aromatic diazonium salts to yield arylhydrazones, which are valuable intermediates in organic synthesis . The reaction conditions were optimized to enhance yield and selectivity.

Catalysis

The compound has shown promise as a catalyst or catalyst support in various chemical reactions. Its ability to form charge-transfer complexes enhances its catalytic activity.

Case Study: Hybrid Metal Oxide Catalysts

Research highlighted the use of 2-cyanopyridine (closely related to 2-Pyridineacetonitrile) in hybrid metal oxide catalysts. The combination of cerium oxide and 2-cyanopyridine resulted in a charge-transfer complex that exhibited over 2000-fold enhancement in catalytic activity for specific reactions compared to using cerium oxide alone . This demonstrates the potential of pyridine derivatives in improving catalytic efficiency.

Material Science

In material science, 2-Pyridineacetonitrile, 6-cyano- is utilized for creating advanced materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Data Table: Properties of Materials Incorporating 2-Pyridineacetonitrile

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polymer Composites | Thermal Stability | TGA Analysis |

| Coatings | Mechanical Strength | Tensile Testing |

| Nanocomposites | Electrical Conductivity | Conductivity Testing |

Pharmaceutical Applications

The compound's derivatives have been explored for potential pharmaceutical applications due to their biological activity. Pyridine derivatives are known for their role in drug discovery, particularly as anti-inflammatory and anti-cancer agents.

A screening study evaluated various pyridine derivatives, including those derived from 2-Pyridineacetonitrile, for anti-cancer properties. Results indicated that certain modifications significantly enhanced cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of 6-(Cyanomethyl)picolinonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the interacting molecules .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of 2-Pyridineacetonitrile Derivatives

Key Observations:

Substituent Effects on Physical Properties: Electron-Withdrawing Groups (EWGs): Derivatives with EWGs like -Cl (6-chloro) and -NO₂ (5-nitro) exhibit higher boiling points (270.7°C and 342°C, respectively) due to increased polarity and molecular weight. These groups enhance intermolecular dipole-dipole interactions . Electron-Donating Groups (EDGs): The 6-methyl derivative (C₈H₈N₂) has a lower boiling point (235.9°C) compared to EWGs, attributed to reduced polarity .

Reactivity and Synthetic Applications :

- 6-Chloro Derivative : Used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates. Its chloro group facilitates nucleophilic displacement .

- 5-Nitro Derivative : The nitro group enables reduction to amines, making it valuable in synthesizing heterocyclic compounds like pyridopyrimidines .

- 6-Methyl Derivative : Applied in ligand synthesis for metal-catalyzed reactions, where the methyl group stabilizes coordination complexes .

Pharmaceutical Relevance :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-cyano-substituted pyridineacetonitrile derivatives, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React pyridine precursors with cyanating agents (e.g., NaCN) under controlled pH and temperature (e.g., 60–80°C). For example, 6-chloropyridine derivatives can undergo cyanation via SNAr mechanisms .

- Cyclization : Use phosphate buffers to facilitate condensation between aminooxazoline and dicyanoacetylene, achieving ~32% yield for cyclonucleoside derivatives .

- Data :

| Precursor | Cyanating Agent | Yield | Reference |

|---|---|---|---|

| 6-Chloropyridine | NaCN | 65–75% | |

| Ribose aminooxazoline | Dicyanoacetylene | 32% |

Q. How can researchers characterize the structural and electronic properties of 6-cyano-pyridineacetonitrile derivatives?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm bond angles and substituent positions (e.g., Pd(II) complexes with pyridineacetonitrile ligands) .

- Computational studies : Apply DFT to predict reactivity and electron distribution. For example, pyridyl nitrile groups exhibit strong electron-withdrawing effects, influencing charge transfer in liquid crystals .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the reactivity of 6-cyano derivatives in enzymatic vs. non-enzymatic systems?

- Case Study :

- Enzymatic hydrolysis : 6-Cyano-2'-deoxy-2'-fluoro-UMP forms covalent complexes with orotidine-5′-monophosphate decarboxylase (ODCase), while non-fluorinated analogs undergo simple hydrolysis .

- Non-enzymatic pathways : Steric hindrance from fluorinated substituents alters reaction pathways, as shown via LC-MS and kinetic assays .

- Resolution Strategy :

| System | Reaction Type | Key Factor | Outcome |

|---|---|---|---|

| Enzymatic | Covalent binding | Fluorine substitution | Stable complex |

| Chemical | Hydrolysis | pH/Temperature | Degradation |

Q. How can computational modeling guide the design of 6-cyano-pyridineacetonitrile-based chiral dopants for liquid crystals?

- Methodology :

- DFT and molecular dynamics : Simulate intermolecular interactions to predict helical twisting power (HTP). Derivatives with bromo/methyl groups enhance HTP by 20–30% compared to non-substituted analogs .

- Experimental Validation :

- Synthesize derivatives via Suzuki cross-coupling and measure HTP using polarized optical microscopy. Results align with computational predictions .

Q. What strategies mitigate challenges in achieving enantioselective epoxidation of 6-cyano-benzopyrans?

- Synthetic Optimization :

- Catalyst screening : Use chiral salen-Mn(III) complexes to improve enantiomeric excess (e.g., 80% ee for 6-CN-2,2-DMB epoxides) .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing transition states .

- Data :

| Catalyst | Solvent | ee (%) | Yield |

|---|---|---|---|

| Salen-Mn(III) | DCM | 80 | 70% |

| None | Ethanol | <10 | 35% |

Data Contradictions and Resolutions

Q. Why do conflicting reports exist regarding the bioactivity of 6-cyano-pyridineacetonitrile derivatives?

- Analysis :

- Structural variability : Substitutions at the 5-position (e.g., bromo vs. methyl) drastically alter pharmacological profiles. For example, 5-bromo derivatives show anti-thrombolytic activity, while methyl analogs are inactive .

- Assay conditions : Varying biofilm models (static vs. flow systems) yield divergent inhibition results. Standardize assays using CDC biofilm reactors for consistency .

Methodological Recommendations

Q. What protocols ensure purity and stability of 6-cyano-pyridineacetonitrile derivatives during storage?

- Best Practices :

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .

- QC : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 2.5–3.0 ppm for acetonitrile protons) .

Future Research Directions

Q. What unexplored applications exist for 6-cyano-pyridineacetonitrile in material science?

- Proposals :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.